GP2-114
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Overview
Description
GP2-114 is a complex organic compound that features both phenolic and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GP2-114 typically involves multi-step organic reactions. The starting materials often include 3,4-dihydroxybenzaldehyde and 4-carbamylphenyl derivatives. The synthesis may involve:
Condensation Reactions: Combining the aldehyde with an amine to form an imine intermediate.
Reduction Reactions: Reducing the imine to form the corresponding amine.
Functional Group Transformations: Introducing the hydroxyl and carbamyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations include:
Reaction Efficiency: Optimizing reaction conditions to maximize yield and purity.
Catalysts: Using appropriate catalysts to enhance reaction rates.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
GP2-114 can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The carbamyl group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Amines and alcohols.
Substitution Products: Ethers, esters, and amides.
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may serve as a probe to study enzyme interactions and metabolic pathways.
Medicine
Industry
Used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action for GP2-114 involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups may participate in hydrogen bonding and electron transfer processes, while the amine group can form ionic interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dihydroxyphenyl)-2-aminoethanol: Lacks the carbamylphenyl group.
1-(3,4-Dihydroxyphenyl)-2-(3-phenylpropylamino)ethanol: Lacks the carbamyl group.
Uniqueness
The presence of both the carbamylphenyl and dihydroxyphenyl groups in GP2-114 imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
130783-39-0 |
---|---|
Molecular Formula |
C19H24N2O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[3-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]butyl]benzamide |
InChI |
InChI=1S/C19H24N2O4/c1-12(2-3-13-4-6-14(7-5-13)19(20)25)21-11-18(24)15-8-9-16(22)17(23)10-15/h4-10,12,18,21-24H,2-3,11H2,1H3,(H2,20,25) |
InChI Key |
MEPKHRALNXMWTH-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC(=C(C=C2)O)O)O |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC(=C(C=C2)O)O)O |
Synonyms |
1-(3,4-dihydroxyphenyl)-2-(3-(4-carbamylphenyl)-1-methylpropylamino)ethanol GP 114 GP 2-114 GP 2-128 GP 2-128 (R-(R*,R*))-2,3-dihydroxybutanedioate (1:1) GP 2-128 monoacetate GP-114 GP-2-114 GP-2-128 |
Origin of Product |
United States |
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